molecular formula C21H19N3O2 B11946147 N-(3-acetylphenyl)-N'-(4-anilinophenyl)urea CAS No. 194784-13-9

N-(3-acetylphenyl)-N'-(4-anilinophenyl)urea

Cat. No.: B11946147
CAS No.: 194784-13-9
M. Wt: 345.4 g/mol
InChI Key: VNASFZLNQYQJRU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea allows it to participate in various chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 4-anilinophenylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N’-(4-methylphenyl)urea
  • N-(3-acetylphenyl)-N’-(4-chlorophenyl)urea
  • N-(3-acetylphenyl)-N’-(4-nitrophenyl)urea

Uniqueness

N-(3-acetylphenyl)-N’-(4-anilinophenyl)urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for targeted research.

Properties

CAS No.

194784-13-9

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-(4-anilinophenyl)urea

InChI

InChI=1S/C21H19N3O2/c1-15(25)16-6-5-9-20(14-16)24-21(26)23-19-12-10-18(11-13-19)22-17-7-3-2-4-8-17/h2-14,22H,1H3,(H2,23,24,26)

InChI Key

VNASFZLNQYQJRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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